molecular formula C13H19NO3S B288720 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Cat. No.: B288720
M. Wt: 269.36 g/mol
InChI Key: FGFJFBKHUCKZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is an organic compound with the molecular formula C₁₃H₁₉NO₃S. It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-substituted dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for certain targets. The pyrrolidine ring provides structural stability and contributes to the overall three-dimensional conformation of the molecule .

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine
  • 1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine
  • 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine

Comparison: 2,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is unique due to the presence of both methoxy and dimethyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H19NO3S/c1-10-9-13(11(2)8-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3

InChI Key

FGFJFBKHUCKZSK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC

Origin of Product

United States

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